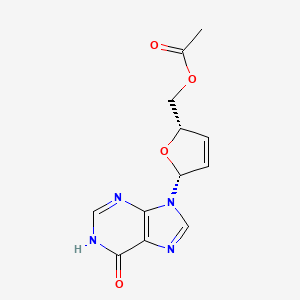

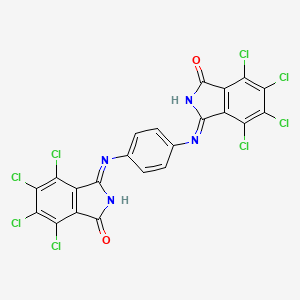

![molecular formula C10H12ClN3O B1436679 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170187-60-6](/img/structure/B1436679.png)

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

説明

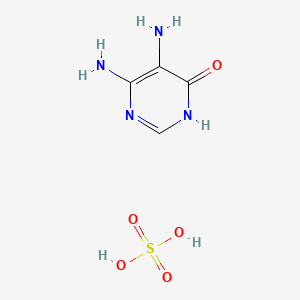

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They have been used clinically to treat diverse pathological conditions .

Synthesis Analysis

Quinazolinones can be synthesized through various methods . One common approach involves the amidation of 2-aminobenzoic acid derivatives . The derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis

Quinazoline is a nitrogen-containing fused heterocycle, and with an additional carbonyl linkage, it forms two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .Chemical Reactions Analysis

Quinazolinone derivatives have diverse reactivity. The 2-methyl group, the 3-amino group, and other positions on the ring can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . Other reactions such as the Mannich reaction and cycloaddition reaction can also occur .科学的研究の応用

Antimicrobial Activity

Compounds similar to 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride have been investigated for their antimicrobial properties. A study by Alagarsamy et al. (2007) synthesized derivatives of this compound and tested them against various pathogenic bacteria and fungi, showing significant antibacterial and antifungal activities (Alagarsamy et al., 2007).

Histamine H1-Receptor Blocking

Alagarsamy (2004) reported the synthesis of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones and their evaluation as histamine H1-receptor blockers. These compounds showed potential in inhibiting histamine-induced contractions (Alagarsamy, 2004).

AMPA Receptor Antagonists

Chenard et al. (2001) explored 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with a methylamino tether group for AMPA receptor inhibition. They found new AMPA receptor antagonists through this research, highlighting the potential of quinazolin-4-ones in neurological applications (Chenard et al., 2001).

Anticonvulsant Agents

A study by Archana et al. (2002) synthesized novel thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents. They found that these compounds exhibited significant anticonvulsant activity (Archana et al., 2002).

Antiparkinsonian Agents

Kumar et al. (2012) developed quinazolinone derivatives with potential as antiparkinsonian agents. Their research demonstrated the synthesis and screening of these compounds for antiparkinsonian activity (Kumar et al., 2012).

Antihypertensive Activity

Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated them for antihypertensive activity. Their findings indicated significant antihypertensive effects (Alagarsamy & Pathak, 2007).

Synthesis of Radio-labelled Compounds

Saemian et al. (2009) focused on the synthesis of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones for potential applications in radiopharmaceuticals (Saemian et al., 2009).

Corrosion Inhibition

Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate these compounds' efficiency in protecting metallic surfaces (Errahmany et al., 2020).

将来の方向性

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Future research may focus on synthesizing new quinazolinone derivatives and evaluating their biological activities to discover potential new drugs .

作用機序

Mode of Action

- Compounds synthesized from the quinazolinone scaffold, including 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, exhibit antimicrobial effects . Specifically, this compound inhibits biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity and curtails exopolysaccharide production, both critical for biofilm stability . Molecular docking studies suggest that it may interact with the quorum sensing transcriptional regulator PqsR in P. aeruginosa .

生化学分析

Biochemical Properties

2-[(Methylamino)methyl]quinazolin-4(3H)-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in cellular metabolism, such as kinases and phosphatases . These interactions can modulate the activity of signaling pathways, leading to altered cellular responses. Additionally, this compound can bind to specific protein receptors, influencing their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . In non-cancerous cells, this compound can modulate immune responses and reduce inflammation by inhibiting pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the inhibition of enzyme activity, affecting downstream signaling pathways and cellular processes. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions contribute to its overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme pH or high temperatures . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to increased cytotoxicity and altered cellular responses. In in vivo studies, long-term administration of this compound has shown potential for cumulative effects on organ function and overall health.

特性

IUPAC Name |

2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPJUNGAGOKXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2C(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine](/img/structure/B1436596.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)

![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)

![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)

![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)

![4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436606.png)

![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)